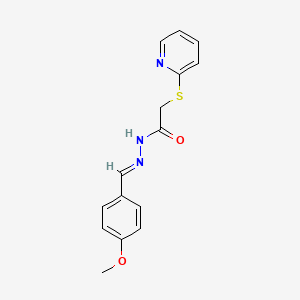

N'-(4-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N'-(4-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide and its derivatives involves starting materials like 4-methoxybenzaldehyde or other relevant aldehydes. The reaction conditions and the choice of precursors significantly influence the yield and purity of the final product. For example, a study by Amr et al. (2016) outlines the synthesis of a derivative using 4-methoxybenzaldehyde, demonstrating the complexity and precision required in such synthetic processes.

Scientific Research Applications

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : N'-(4-Methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide derivatives exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. Such compounds have been synthesized and evaluated for their antimicrobial properties in comparison to standard antibiotics (Amr et al., 2016).

Nonlinear Optical Properties

- Nonlinear Optical Studies : Hydrazones, including N'-(4-Methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide derivatives, show potential in nonlinear optical applications. Investigations into their third-order nonlinear optical properties using techniques like single-beam z-scan with nanosecond laser pulses have indicated their suitability for optical device applications like optical limiters and switches (Naseema et al., 2010).

Corrosion Inhibition

- Corrosion Inhibition in Steel : Studies on the adsorption behavior and inhibition mechanism of N'-(4-Methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide derivatives on mild steel in hydrochloric acid have been conducted. These compounds are effective corrosion inhibitors, forming a stable adsorption layer on carbon steel and protecting it from corrosion (Cong et al., 2015).

Lipase and α-Glucosidase Inhibition

- Inhibition of Lipase and α-Glucosidase : Research on novel heterocyclic compounds derived from N'-(4-Methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has shown significant lipase and α-glucosidase inhibitory activities. This makes them potential candidates for therapeutic applications related to metabolic disorders (Bekircan et al., 2015).

Supramolecular Architectures and Hydrogen Bonding

- Supramolecular Architecture and Hydrogen Bonding : Novel pyridine-based hydrazone derivatives of N'-(4-Methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide exhibit unique supramolecular architectures due to hydrogen bonding. This study provides insights into their structural stabilization and potential applications in materials architecture (Khalid et al., 2021).

properties

IUPAC Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-20-13-7-5-12(6-8-13)10-17-18-14(19)11-21-15-4-2-3-9-16-15/h2-10H,11H2,1H3,(H,18,19)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQYBMCOAPVMSK-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)CSC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)CSC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(4-methoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5549758.png)

![N-[4-(benzyloxy)phenyl]-2-methoxybenzamide](/img/structure/B5549766.png)

![(1S*,5R*)-3-isonicotinoyl-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5549769.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5549775.png)

![ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B5549786.png)

![2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5549787.png)

![4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5549792.png)

![7-(2,3-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5549824.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5549831.png)

![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5549847.png)

![5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5549855.png)